N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole rings through an acetamide linkage.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, anti-inflammatory, and antitumor agent.
Biological Research: It is used in studies to understand its interactions with various biological targets and pathways.
Pharmaceuticals: The compound is explored for its potential use in drug development and as a lead compound for new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings are known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can be compared with other similar compounds such as:
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Other Heterocyclic Compounds: Compounds containing other heterocyclic rings such as imidazoles or oxazoles.
The uniqueness of this compound lies in its specific combination of thiazole and pyrazole rings, which may confer unique biological activities and properties.
Properties
Molecular Formula |
C15H13N5O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C15H13N5O3S/c1-10-2-4-11(5-3-10)13-9-24-15(17-13)18-14(21)8-19-7-12(6-16-19)20(22)23/h2-7,9H,8H2,1H3,(H,17,18,21) |
InChI Key |
RKDNQEKYLMLMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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